molecular formula C8H8N4O B3156206 4-Azido-n-methylbenzamide CAS No. 82259-62-9

4-Azido-n-methylbenzamide

Cat. No.: B3156206
CAS No.: 82259-62-9
M. Wt: 176.18 g/mol
InChI Key: OFDSFPQHGWXAJW-UHFFFAOYSA-N
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Description

4-Azido-N-methylbenzamide is a chemical compound of interest in synthetic organic and medicinal chemistry research. Benzamide derivatives are extensively studied for their wide range of biological activities and are common scaffolds in the development of pharmacologically active molecules . The azido group (-N 3 ) in related aromatic compounds is a valuable functional group for further chemical modification via click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This makes azido-containing benzamides useful as chemical building blocks or probes in bioconjugation and chemical biology studies. Researchers utilize similar N-substituted benzamide cores in the design and synthesis of novel bioactive molecules, with some derivatives showing potent inhibitory activity against specific enzymes . The specific physical property data, purity specifications, and detailed safety information for this compound should be confirmed by the user upon receipt of the product. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azido-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-10-8(13)6-2-4-7(5-3-6)11-12-9/h2-5H,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDSFPQHGWXAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Azido N Methylbenzamide and Its Congeners

Orthogonal Synthesis of the 4-Azido-N-methylbenzamide Core Structure

The orthogonal synthesis approach allows for the sequential and independent formation of the key structural motifs of the target molecule: the para-substituted azidoaryl group and the N-methyl amide. This strategy ensures high selectivity and yield by minimizing interference between the reactions required to install each functional group.

The precise installation of the azide (B81097) functional group at the C4 position of the benzoic acid scaffold is critical. The electronic properties of the starting material, 4-aminobenzoic acid, direct this regioselectivity. Several methods have been developed for this transformation, ranging from classical diazotization reactions to more modern azide transfer techniques.

The most traditional and widely used method for the synthesis of aromatic azides is a two-step process involving the diazotization of a primary aromatic amine followed by nucleophilic substitution with an azide salt. researchgate.neteurekaselect.comcitedrive.combenthamdirect.com This classical procedure begins with the conversion of the primary amine, in this case, 4-aminobenzoic acid, into an aryl diazonium salt. researchgate.net This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid at low temperatures to ensure the stability of the diazonium intermediate. researchgate.netorganic-chemistry.org

The resulting diazonium salt is a highly reactive intermediate. organic-chemistry.org The subsequent introduction of sodium azide leads to the displacement of the diazonium group (N₂) and the formation of the desired 4-azidobenzoic acid. researchgate.neteurekaselect.combenthamdirect.com While effective, this method requires careful control of temperature and the handling of potentially unstable diazonium intermediates. researchgate.netcitedrive.com

Table 1: Reagents for Diazotization and Azide Displacement

StepReagentsPurposeTypical Conditions
Diazotization4-Aminobenzoic acid, Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl)Formation of the aryl diazonium salt intermediate. organic-chemistry.orgLow temperatures (0-5 °C)
Azide DisplacementAryl diazonium salt, Sodium Azide (NaN₃)Nucleophilic substitution to introduce the azido (B1232118) group. researchgate.neteurekaselect.comLow temperatures (0-5 °C)

In recent years, several alternative procedures for the synthesis of aromatic azides have been developed to circumvent the sometimes inconvenient conditions of the classical diazotization method. researchgate.neteurekaselect.com These methodologies offer milder reaction conditions and can be applied to a broader range of substrates.

One such method involves the copper-catalyzed azidation of aryl boronic acids. researchgate.net In this approach, 4-carboxyphenylboronic acid could be coupled with sodium azide in the presence of a copper(I)/copper(II) catalyst system to yield 4-azidobenzoic acid. researchgate.net Another strategy is the one-pot synthesis from nitroaromatics, where a compound like 4-nitrobenzoic acid could be converted directly to the corresponding aryl azide under mild conditions. researchgate.net Additionally, diazo-transfer reactions using reagents like triflyl azide (TfN₃) on primary amines have become a popular alternative for preparing organic azides, offering compatibility with various functional groups. researchgate.net

Table 2: Comparison of Azide Introduction Methodologies

MethodStarting MaterialKey ReagentsAdvantagesReference
Diazotization/DisplacementAryl AmineNaNO₂, Strong Acid, NaN₃Well-established, readily available reagents researchgate.neteurekaselect.comcitedrive.com
Copper-Catalyzed AzidationAryl Boronic AcidNaN₃, Cu(I)/Cu(II) CatalystMilder conditions researchgate.net
From NitroarenesNitroareneVariousOne-pot synthesis researchgate.net
Diazo-TransferAryl AmineTriflyl Azide (TfN₃)High functional group tolerance researchgate.net

The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry. nih.govluxembourg-bio.com The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to eliminate water, which is often incompatible with sensitive functional groups like the azide. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated" using a coupling reagent. nih.govluxembourg-bio.com This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine under mild conditions. luxembourg-bio.com

Carbodiimides, such as Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most common coupling agents used for amide synthesis. nih.govresearchgate.netpeptide.comwikipedia.org The reaction mechanism involves the addition of the carboxylic acid (4-azidobenzoic acid) to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.compeptide.comwikipedia.org This intermediate can then be attacked by the amine (N-methylamine) to yield the desired amide, this compound, and a urea (B33335) byproduct. wikipedia.org

To enhance efficiency and suppress side reactions, such as the formation of an unreactive N-acylurea or racemization in chiral substrates, additives are frequently used in conjunction with carbodiimides. peptide.compeptide.com 1-Hydroxybenzotriazole (HOBt) is a common additive that reacts with the O-acylisourea intermediate to form an activated OBt ester. luxembourg-bio.compeptide.com This active ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to cleaner reactions and higher yields. peptide.compeptide.comnih.gov

Table 3: Common Carbodiimide Coupling Reagents and Additives

Reagent/AdditiveAcronymKey FeatureReference
N,N'-DicyclohexylcarbodiimideDCCInexpensive; byproduct (DCU) is insoluble in most organic solvents. luxembourg-bio.comwikipedia.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble reagent and byproduct, allowing for easy aqueous workup. peptide.com peptide.comnih.gov
1-HydroxybenzotriazoleHOBtCommon additive used to suppress side reactions and racemization. peptide.comnih.gov luxembourg-bio.comnih.gov

Phosphonium (B103445) and uronium/aminium salts represent another major class of powerful coupling reagents developed to overcome some of the limitations of carbodiimides. nih.govmerckmillipore.com These reagents are known for their high reactivity, fast reaction times, and ability to minimize epimerization. nih.gov

Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), react with the carboxylic acid to generate OBt active esters in situ. merckmillipore.comresearchgate.net These reagents are highly efficient, though the byproduct of BOP, hexamethylphosphoramide, is carcinogenic, leading to the wider use of alternatives like PyBOP. peptide.commerckmillipore.com

Uronium/aminium salts, including 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU), are among the most effective coupling reagents currently available. nih.govmerckmillipore.comresearchgate.net They react with carboxylic acids in the presence of a tertiary base to form activated species that readily couple with amines. merckmillipore.com HATU, which generates a more reactive HOAt ester, is often employed for particularly difficult couplings. merckmillipore.comuniwa.gr These reagents have demonstrated superior performance in terms of coupling yields and preservation of chiral integrity compared to other methods. nih.govuniwa.gr

Table 4: Selected Phosphonium and Uronium Coupling Reagents

ReagentAcronymClassKey AdvantageReference
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphoniumHigh efficiency, minimizes dehydration side reactions. merckmillipore.comresearchgate.net
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphoniumSafer alternative to BOP, avoids carcinogenic byproduct. merckmillipore.comresearchgate.net
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHBTUUronium/AminiumWidely used, powerful, and efficient. nih.govuniwa.gr
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHATUUronium/AminiumHighly reactive, suitable for difficult couplings. nih.govuniwa.gr

Amide Bond Formation: Coupling of N-Methylamine and 4-Azidobenzoic Acid Derivatives

In Situ Generation of Acylating Agents

The in situ generation of acylating agents is a powerful strategy in amide synthesis, circumventing the need to isolate often unstable and hazardous intermediates like acyl chlorides. fishersci.co.uk This approach enhances reaction efficiency and safety. For the synthesis of this compound, 4-azidobenzoic acid can be activated in the presence of N-methylamine to directly form the desired amide.

One common method involves the use of phosphonium salts generated in situ. For instance, the reaction of a carboxylic acid with reagents like N-chlorophthalimide and triphenylphosphine (B44618) produces reactive phosphonium species that activate the carboxylic acid for amidation. nih.govacs.org This transformation is typically achieved at room temperature and can produce good to excellent yields. nih.gov Mechanistic studies have shown the formation of chloro- and imido-phosphonium salts which then react with the carboxylic acid to form an activated acyloxy-phosphonium salt, which subsequently undergoes amidation. nih.govacs.org

Another approach is the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond with high yields and short reaction times. fishersci.co.uk

The table below summarizes various reagents used for the in situ generation of acylating agents applicable to the synthesis of this compound.

Reagent SystemIntermediateKey Advantages
Triphenylphosphine / N-chlorophthalimideAcyloxy-phosphonium saltMild reaction conditions, bench-stable reagents. nih.govacs.org
Dicyclohexylcarbodiimide (DCC)O-acylisoureaHigh yields, short reaction times. fishersci.co.uk
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)O-acylisoureaWater-soluble byproduct, simplifying purification. fishersci.co.uk
Thionyl chloride or Oxalyl chlorideAcyl chlorideHigh reactivity of the intermediate. fishersci.co.uk
XtalFluor-EAcyl fluorideEffective for poorly reactive carboxylic acids, no epimerization of chiral centers. organic-chemistry.org

Convergent and Divergent Synthetic Pathways to this compound Derivatives

Both convergent and divergent synthetic strategies can be employed to generate libraries of this compound derivatives, which is crucial for structure-activity relationship studies.

A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the final steps. For this compound derivatives, this could involve the synthesis of a variety of substituted 4-azidobenzoic acids and a range of primary and secondary amines. The final step would be the coupling of these two sets of precursors. This approach is generally more efficient for creating complex molecules.

A divergent synthesis , on the other hand, starts from a common core structure which is then elaborated in subsequent steps to create a library of compounds. wikipedia.org In the context of this compound, one could start with a central scaffold and introduce diversity by reacting it with various reagents. wikipedia.org For instance, a core molecule with multiple reactive sites could be selectively functionalized to yield a diverse set of derivatives. A divergent approach was utilized to generate a targeted library of inhibitors for endo-N-acetylglucosaminidases, starting from 4-azidobenzoic acid and coupling it with various amines to produce a range of 4-azido benzamides. researchgate.net

The choice between a convergent and divergent strategy depends on the desired structural diversity and the complexity of the target molecules.

Modern Catalytic Approaches in this compound Synthesis

Modern catalysis offers efficient and selective methods for the synthesis of amides, including this compound. These approaches often proceed under milder conditions and with higher functional group tolerance compared to classical methods.

Transition-metal catalysis has become a cornerstone of modern organic synthesis, and its application to C-N bond formation is a significant area of research. rsc.org These methods can involve the activation of C-H, C-X (where X is a halide), or C-N bonds. rsc.orgsioc-journal.cn For the synthesis of this compound, a key step would be the formation of the amide bond.

Palladium- and copper-catalyzed cross-coupling reactions are widely used for amide synthesis. researchgate.net For example, a palladium-catalyzed N-acylation of tertiary amines with carboxylic acids can produce amides through the cleavage of a C-N bond. organic-chemistry.org Ruthenium catalysts have also been employed in cross-coupling reactions involving the oxidative addition of a C-N bond to the metal center. rsc.org Nickel-catalyzed reactions have been shown to cleave the C(aryl)-N bond of N-aryl amides without the need for directing groups. rsc.org

The general mechanism for many of these transformations involves:

Oxidative Addition: The metal catalyst inserts into a C-X or C-N bond.

Transmetalation or Ligand Exchange: The amine component is introduced to the metal center.

Reductive Elimination: The desired C-N bond is formed, and the catalyst is regenerated. rsc.org

Photocatalysis, particularly using visible light, has emerged as a green and powerful tool in organic synthesis. nih.gov These methods often rely on the generation of radical intermediates under mild conditions. nih.gov

In the context of amide synthesis, photoredox catalysis can be used to couple carboxylic acids with amines. researchgate.net One reported strategy involves a visible-light-promoted, iridium-catalyzed aerobic protocol for amide synthesis from tertiary amines and carboxylic acids. This reaction proceeds through α-C-H oxidation of the tertiary amine, followed by C-N bond cleavage to a secondary amine intermediate. nih.govacs.org Concurrently, an additive can activate the carboxylic acid, which then reacts with the in situ generated secondary amine to form the amide. nih.gov

These photocatalytic methods offer a robust alternative to traditional amide synthesis, often with broader functional group tolerance. nih.govacs.org

Scalability and Efficiency in this compound Production

For the practical application of this compound, scalable and efficient production methods are essential. Flow chemistry has emerged as a key enabling technology in this regard.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis. nih.gov These include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous intermediates, and the potential for automation and telescoped reactions. nih.govamidetech.com

For the synthesis of this compound, a flow process could involve pumping a solution of 4-azidobenzoic acid and an activating agent through a heated reactor, followed by the introduction of a stream of N-methylamine. The product stream can then be subjected to in-line purification, leading to a continuous output of the desired amide with high purity.

The table below illustrates a hypothetical optimization of the final amidation step in a flow synthesis of this compound.

EntryTemperature (°C)Residence Time (min)Yield (%)Purity (%)
180107590
2100108592
3120109095
412058894
5120159195

This data suggests that a temperature of 120°C and a residence time of 10 minutes provide the optimal balance of yield and purity for this hypothetical reaction.

High-Throughput Synthesis of this compound Libraries

The demand for novel bioactive molecules in drug discovery has propelled the development of high-throughput synthesis (HTS) methodologies. These strategies enable the rapid generation of large, structurally diverse collections of compounds, known as libraries, which can be screened for desired biological activities. In the context of this compound and its congeners, HTS approaches are pivotal for exploring the chemical space around this core scaffold to identify potent and selective molecular probes or therapeutic leads.

The synthesis of libraries of this compound analogues typically employs the principles of combinatorial chemistry, where a core molecule is systematically decorated with a variety of building blocks. youtube.com This can be achieved through either solid-phase or solution-phase parallel synthesis.

Solid-Phase Synthesis

In a solid-phase approach, the initial starting material is covalently attached to an insoluble polymer resin. youtube.com This allows for the use of excess reagents to drive reactions to completion, with purification being a simple matter of washing the resin to remove soluble byproducts and unreacted reagents. The growing molecule remains attached to the solid support throughout the synthetic sequence. At the end of the synthesis, the final product is cleaved from the resin. This technique is highly amenable to automation and the "split-and-pool" strategy, which allows for the exponential generation of a vast number of unique compounds. researchgate.net

Solution-Phase Parallel Synthesis

Alternatively, solution-phase parallel synthesis involves running multiple reactions simultaneously in an array of separate reaction vessels, such as the wells of a microtiter plate. youtube.com While this method requires careful control of reaction stoichiometry, it avoids potential issues associated with resin-bound substrates, such as altered reactivity or difficult cleavage conditions. Advances in automated liquid handling and purification techniques, like high-throughput chromatography, have made solution-phase synthesis a viable and efficient strategy for library generation. nih.gov

A representative high-throughput synthesis of a this compound library would start with a common scaffold, such as 4-azidobenzoic acid. This core would then be subjected to a series of parallel reactions with a diverse set of amines to generate a library of corresponding amides. The use of automated synthesis platforms can significantly accelerate this process, enabling the production of hundreds or even thousands of distinct compounds in a short period. nih.govchemrxiv.org

The azide functionality incorporated into these libraries is of particular interest as it serves as a versatile chemical handle for subsequent modifications via bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") or the Staudinger ligation. nih.govsigmaaldrich.com This allows for the late-stage functionalization of library members for various applications, including the attachment of fluorescent tags, affinity probes, or other molecular labels to facilitate biological studies. nih.gov

The following table represents a hypothetical dataset from a high-throughput synthesis of a this compound analogue library, illustrating the diversity of reactants that can be employed.

Compound IDAmine ReactantCoupling ReagentSolventReaction Temperature (°C)Yield (%)
AZB-001MethylamineHATUDMF2585
AZB-002EthylamineHBTUDMF2582
AZB-003PropylamineHATUDMF2588
AZB-004IsopropylamineHBTUDMF2579
AZB-005CyclopropylamineHATUDMF2586
AZB-006BenzylamineHBTUDMF2591
AZB-007AnilineHATUDMF2575
AZB-0084-FluoroanilineHBTUDMF2578

Elucidation of Reactivity and Mechanistic Pathways of 4 Azido N Methylbenzamide

Comprehensive Mechanistic Studies of the Azido (B1232118) Functional Group in 4-Azido-N-methylbenzamide

The azido group (–N₃) is an energy-rich functional group that serves as a precursor to highly reactive nitrene intermediates. Its chemistry is central to the utility of this compound in various synthetic applications.

Thermal Decomposition and Nitrene Intermediates

The thermal decomposition of organic azides like this compound is a well-studied process that proceeds through the extrusion of molecular nitrogen (N₂) to generate a highly reactive nitrene intermediate. rsc.orgscispace.com This decomposition is typically the rate-determining step in thermal reactions involving azides. rsc.orgscispace.com The process can occur via two distinct mechanistic pathways, primarily differing in the spin state of the resulting nitrene.

Spin-Allowed Pathway: This route involves a conventional transition state on the ground state (S₀) potential energy surface, leading to the formation of a singlet nitrene. scispace.com This pathway is generally favored, with canonical rate-coefficients that can be orders of magnitude higher than the spin-forbidden alternative. rsc.orgscispace.com

Spin-Forbidden Pathway: This pathway involves an intersystem crossing from the singlet ground state (S₀) to the triplet state (T₀), yielding a triplet nitrene. rsc.orgscispace.com

For prototypical azides, the energy barriers for both pathways have been found to be quite similar. For instance, computational studies on isopropyl azide (B81097) calculated the relative energies for the spin-allowed and spin-forbidden transition states to be 45.75 kcal/mol and 45.52 kcal/mol, respectively. rsc.orgscispace.com Once formed, the highly reactive nitrene intermediate can undergo various subsequent reactions, such as isomerization to imines or insertion into C-H bonds. rsc.orgscispace.com

Parameter Spin-Allowed Pathway Spin-Forbidden Pathway
Initial State Singlet (S₀)Singlet (S₀)
Mechanism Conventional Transition StateIntersystem Crossing (S₀/T₀)
Product Singlet NitreneTriplet Nitrene
Relative Rate Generally FasterGenerally Slower
Energetics (Model) ~45.75 kcal/mol (for isopropyl azide) rsc.orgscispace.com~45.52 kcal/mol (for isopropyl azide) rsc.orgscispace.com

This interactive table summarizes the key differences between the two primary thermal decomposition pathways for organic azides.

Photochemical Activation and Resulting Transformations

Photochemical activation, typically involving irradiation with UV light, provides an alternative method for generating nitrene intermediates from aryl azides at low temperatures. researchgate.net Upon photo-irradiation, the azide is promoted to an excited state. For aryl azides, the key step in the photolysis is often an intersystem crossing that leads directly to the formation of the triplet nitrene in its lowest electronic state. researchgate.net

The generation of the nitrene intermediate under photochemical conditions has been confirmed through various analytical techniques. For example, the irradiation of 2-azidobiphenyl (B3386803) in a crystal at approximately 80 K resulted in the conversion of about 20% of the azide to the corresponding triplet 2-biphenylnitrene, the existence of which was confirmed by ESR and IR spectroscopy. researchgate.net These photochemically generated nitrenes are key intermediates in a range of transformations, including aziridination reactions and C-H amination/amidation. nih.gov

Dipolar Cycloaddition Kinetics and Regioselectivity

The azide functional group can participate in 1,3-dipolar cycloadditions, a powerful class of reactions for the synthesis of five-membered heterocycles. wikipedia.orgijrpc.com The reaction of an azide with a dipolarophile, such as an alkyne or alkene, is often referred to as the Huisgen cycloaddition. wikipedia.org The kinetics and regioselectivity of this reaction are influenced by several factors, including electronic properties, steric interactions, and reaction conditions. wikipedia.orgnih.gov

The regioselectivity of the cycloaddition can often be predicted using frontier molecular orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. wikipedia.org For instance, in the reaction of diazomethane (B1218177) with methyl acrylate (B77674), the carbon of diazomethane has the largest HOMO coefficient, while the terminal olefinic carbon of methyl acrylate has the largest LUMO coefficient, leading to the preferential formation of the 3-carboxyl pyrazoline product. wikipedia.org

However, steric effects and the nature of the substituents can lead to unexpected regioselectivity. Studies on the cycloaddition of benzonitrile (B105546) oxides with N,N-diethylcinnamide showed a reversal of the expected regioselectivity compared to the reaction with methyl cinnamate (B1238496), a phenomenon attributed to steric interactions in the transition state. nih.gov This highlights the crucial role that the amide moiety can play in directing the outcome of reactions at the distal azido group.

Factor Influence on 1,3-Dipolar Cycloaddition Example
Electronic Effects Governed by FMO theory (HOMO-LUMO interactions); electron-withdrawing groups on the dipolarophile influence the orbital energies and coefficients. wikipedia.orgDiazomethane adds to methyl acrylate to yield the 3-carboxyl pyrazoline regioisomer. wikipedia.org
Steric Hindrance Large substituents on the dipole or dipolarophile can disfavor certain transition states, potentially overriding electronic preferences and reversing regioselectivity. nih.govTertiary cinnamides show reversed regioselectivity compared to cinnamate esters in reactions with nitrile oxides. nih.gov
Catalysis Metal catalysts (e.g., copper) can significantly accelerate the reaction (click chemistry) and control regioselectivity, typically favoring the 1,4-disubstituted triazole. ijrpc.comCopper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective for the 1,4-isomer. ijrpc.com

This interactive table outlines the primary factors that control the kinetics and regioselectivity of 1,3-dipolar cycloaddition reactions involving azides.

Amide Moiety Reactivity in this compound

The N-methylbenzamide portion of the molecule possesses its own characteristic reactivity, which is generally orthogonal to that of the azido group, allowing for selective chemical manipulation.

Hydrolysis Pathways and Stability Considerations

Amides are among the most stable carboxylic acid derivatives, and their hydrolysis to a carboxylic acid and an amine requires forcing conditions, typically the presence of strong acid or base and heat. The stability of the amide bond is due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts a significant double-bond character to the C-N bond and increases the activation energy for nucleophilic attack.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by a water molecule.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, attacking the carbonyl carbon directly. This pathway is generally slower than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation.

The azido group is generally stable under the conditions required for amide hydrolysis, although highly concentrated strong acids should be used with caution due to the potential for the formation of explosive hydrazoic acid.

Functional Group Interconversions of the Amide

The amide functional group can be converted into a variety of other functional groups through several established synthetic methods. masterorganicchemistry.com For a secondary amide like this compound, these transformations typically involve reaction at the carbonyl carbon.

One of the most common interconversions is the reduction of the amide to an amine. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the carbonyl group of a secondary amide to a methylene (B1212753) group (CH₂), which would convert this compound into 4-azido-N-methylbenzylamine. vanderbilt.edu Other reagents, such as diborane (B8814927) (B₂H₆), can also effect this transformation. vanderbilt.edu

Additionally, amides can be converted to thioamides using reagents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅). organic-chemistry.org It is also possible to achieve transamidation, where the N-methyl group is exchanged for another amine, often through metal-catalyzed processes under mild conditions. organic-chemistry.org

Transformation Required Reagent(s) Product Functional Group
Reduction Lithium aluminum hydride (LiAlH₄) or Diborane (B₂H₆) vanderbilt.eduSecondary Amine
Thionation Lawesson's reagent or Phosphorus pentasulfide (P₂S₅) organic-chemistry.orgThioamide
Transamidation Another amine, often with a metal catalyst (e.g., Cu(II)) organic-chemistry.orgDifferent Secondary Amide

This interactive table summarizes common functional group interconversions for secondary amides.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

To gain a deeper understanding of the mechanistic pathways of this compound, advanced spectroscopic and analytical techniques are employed. These methods provide detailed information about the molecular structure, vibrational modes, and electronic transitions, which are crucial for elucidating reaction mechanisms. Techniques such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are fundamental in identifying the characteristic vibrational frequencies of the molecule.

In the study of aromatic azides, the asymmetric stretching vibration of the azide group (N3) is a particularly strong and informative band in the IR spectrum. For this compound, this peak is expected to appear in the characteristic region for aryl azides. The position and shape of this band can be sensitive to the molecule's environment, such as the polarity of the solvent, which can provide insights into intermolecular interactions.

Furthermore, two-dimensional infrared (2D IR) spectroscopy can be a powerful tool for detecting conformational isomers and their interconversion. For instance, in studies of similar molecules like 4-Azido-N-Phenylmalemide, DFT calculations have shown that the azido asymmetric stretch can differ slightly between rotational conformers, and these differences may be detectable using 2D IR techniques, particularly in specific solvent environments like tetrahydrofuran (B95107) (THF) chemrxiv.org. This suggests that similar methodologies could be applied to this compound to study its conformational dynamics.

The analysis of the amide functional group is also critical. The carbonyl (C=O) stretch and the N-H bending vibrations provide information about the electronic structure and hydrogen bonding capabilities of the benzamide (B126) moiety. The positions of these bands can be compared with theoretical calculations to validate the computed molecular geometry and electronic structure.

Table 1: Representative Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Azide (N₃) Asymmetric Stretch 2100 - 2150
Amide (C=O) Carbonyl Stretch 1630 - 1680
Amide (N-H) N-H Bend 1510 - 1550

Note: The values in this table are representative and can vary based on the specific molecular environment and experimental conditions.

Computational Chemistry and Quantum Mechanical Analyses of this compound

Computational chemistry and quantum mechanical calculations offer powerful tools to complement experimental studies by providing a detailed theoretical understanding of the molecular properties and reactivity of this compound. These methods can predict electronic structures, reaction energetics, and simulate reaction pathways at the atomic level.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. By applying DFT calculations, it is possible to determine the optimized geometry of this compound, as well as its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity, as they indicate the regions most likely to be involved in electron donation and acceptance during a chemical reaction.

The energy gap between the HOMO and LUMO is a key parameter that relates to the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

Property Calculated Value (Illustrative)
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Note: These values are illustrative and would need to be calculated specifically for this compound using appropriate computational methods.

A significant application of computational chemistry is the simulation of reaction mechanisms. For this compound, this could involve modeling its thermal or photochemical decomposition, which are characteristic reactions of aryl azides leading to the formation of highly reactive nitrenes.

By calculating the potential energy surface for a given reaction, it is possible to identify the minimum energy pathways and locate the transition state structures. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in understanding the reaction kinetics. For instance, the decomposition of the azide group could be modeled to understand the energetics of nitrogen gas extrusion and the subsequent electronic state of the resulting nitrene intermediate. These simulations provide invaluable insights into the step-by-step process of the reaction at a level of detail that is often inaccessible through experimental methods alone.

The conformational flexibility of this compound, particularly the rotation around the amide C-N bond and the bond connecting the aromatic ring to the amide group, can significantly influence its reactivity and interactions. Computational methods can be used to explore the conformational landscape of the molecule and determine the relative energies of different conformers.

By performing a systematic scan of the dihedral angles associated with these rotations, a potential energy profile can be constructed. The maxima on this profile correspond to the rotational barriers, which are the energy required to interconvert between different conformations. For example, studies on related N-benzhydrylformamides have utilized DFT calculations to estimate the rotational barriers of the formyl group, finding them to be in the range of 20-23 kcal/mol nih.gov. A similar approach for this compound would involve calculating the energy as a function of the dihedral angle of the N-methyl amide group.

Understanding the conformational preferences and the energy barriers between them is crucial for predicting the most stable and most reactive forms of the molecule in different environments.

Table 3: Calculated Rotational Barriers for a Related Benzamide (Illustrative)

Rotation Axis Rotational Barrier (kcal/mol)
Ar-C(O) 4 - 6

Note: These are illustrative values based on typical rotational barriers in similar amide-containing molecules and would require specific calculations for this compound.

Future Perspectives and Emerging Research Avenues for 4 Azido N Methylbenzamide

Innovative Synthetic Strategies for Enhanced Accessibility and Scope

While traditional methods for synthesizing aryl azides and amides are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 4-azido-N-methylbenzamide and its derivatives. These innovative strategies aim to improve yield, reduce hazardous byproducts, and facilitate the creation of a broader range of structurally diverse analogues.

Transition-Metal Catalysis: Modern synthetic chemistry has seen a surge in the use of transition-metal catalysts for forming carbon-nitrogen (C–N) bonds. nih.gov Future syntheses of this compound could move beyond classical Sandmeyer reactions, which often require harsh conditions and produce stoichiometric waste. researchgate.net Emerging methods, such as copper- or palladium-catalyzed C–H amination, could allow for the direct introduction of the N-methylcarboxamide group onto an azidated aromatic ring, or vice-versa, offering a more atom-economical approach. nih.gov Rhodium-catalyzed reactions, which utilize organic azides as a nitrogen source for C-H amination, represent another promising avenue, potentially generating N-heterocycles with nitrogen and water as the only byproducts. acs.org

Flow Chemistry and Process Optimization: The synthesis of azides can involve potentially unstable intermediates. Continuous flow chemistry offers a safer and more scalable alternative to traditional batch processing. By minimizing the volume of reactive intermediates at any given time and allowing for precise control over reaction parameters like temperature and pressure, flow reactors can enhance the safety and efficiency of azidation reactions. This approach would be particularly valuable for the large-scale production of this compound.

Late-Stage Functionalization: A key area of development is the late-stage functionalization of complex molecules. Innovative strategies could enable the introduction of the azido (B1232118) or N-methylbenzamide moiety onto more complex molecular scaffolds at a late step in the synthesis. This would allow for the rapid generation of a library of diverse this compound-containing compounds, which could be screened for various applications in drug discovery and chemical biology.

Synthetic StrategyPotential AdvantageRelevant Research Area
Transition-Metal CatalysisHigher efficiency, milder conditions, reduced wasteC-H Amination, C-N Cross-Coupling nih.govnih.gov
Flow ChemistryEnhanced safety, scalability, precise controlProcess Chemistry, Green Chemistry
Late-Stage FunctionalizationRapid diversification of derivativesMedicinal Chemistry, Chemical Biology

Expanding the Bioorthogonal Toolkit with Novel Reactivities of this compound

The azide (B81097) group is a cornerstone of bioorthogonal chemistry, which involves reactions that can proceed in a biological environment without interfering with native processes. nih.govwikipedia.org While the copper-catalyzed and strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions are the most common, future research will explore novel reactivities of the azide in this compound to expand its bioorthogonal applications. acs.orgnih.gov

Tuning Reactivity: The reactivity of the aryl azide can be modulated by altering the electronic properties of the aromatic ring. Future work could involve synthesizing derivatives of this compound with electron-withdrawing or -donating groups to fine-tune its kinetic profile for specific bioorthogonal reactions. For instance, the introduction of fluorine atoms has been shown to accelerate both SPAAC and Staudinger ligation kinetics. researchgate.net This would allow for faster and more efficient labeling of biomolecules in living systems. mdpi.com

Novel Reaction Partners: Research is expanding beyond alkynes to other reaction partners for azides. Cycloadditions with strained allenes or other activated dienophiles could provide alternative bioorthogonal pathways. mdpi.com Furthermore, the Staudinger ligation, an established reaction between azides and triarylphosphines to form an amide bond, continues to be refined. nih.govmdpi.com Developing novel phosphine (B1218219) reagents tailored to react specifically and rapidly with this compound could enhance its utility in protein engineering and cellular imaging. researchgate.netcolab.ws

Photo-Triggered Bioorthogonality: Aryl azides can be photochemically activated to generate highly reactive nitrene intermediates. sioc.ac.cnrsc.orgrsc.org This property opens the door to photo-bioorthogonal reactions. By using light to trigger the reactivity of this compound, researchers can achieve unparalleled spatiotemporal control over labeling and cross-linking events within living cells, a powerful tool for studying dynamic biological processes. nih.govresearchgate.net

Bioorthogonal ReactionKey FeatureEmerging Application
Tuned SPAAC/Staudinger LigationAccelerated kinetics via electronic modificationFaster real-time imaging of cellular processes mdpi.com
Azide-Allene CycloadditionAlternative reactivity to alkyne-based methodsOrthogonal labeling in complex systems mdpi.com
Photo-Activated LigationSpatiotemporal control using lightMapping protein-protein interactions in specific cellular locations sioc.ac.cnrsc.org

Advanced Computational Design for Predictive Synthesis and Functionality

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For this compound, these methods offer the ability to predict synthetic outcomes and functional properties, thereby guiding experimental efforts and accelerating discovery.

Predictive Synthesis: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the activation barriers for different synthetic routes. rsc.orgrsc.orgresearchgate.net This allows chemists to identify the most promising reaction conditions and catalysts for synthesizing this compound and its derivatives before entering the lab. Computational studies can help elucidate the regioselectivity of cycloaddition reactions and understand the electronic and steric effects that govern reactivity, saving time and resources. researchgate.netresearchgate.netresearchgate.net

Functionality by Design: Computational modeling can predict how structural modifications will impact the functional properties of the molecule. For example, DFT calculations can estimate the activation temperature of aryl azides, enabling the design of derivatives that form nitrenes under milder, more biocompatible conditions. acs.orgnih.gov This is crucial for applications in materials science and photoaffinity labeling. Furthermore, quantum mechanics can be used to study the excited states of the aryl azide, predicting its photochemical behavior and the reactivity of the resulting nitrene or nitrene radical intermediates, which is vital for designing effective photo-cross-linking agents. acs.orgnih.govnih.govresearchgate.net Molecular Electron Density Theory (MEDT) is another powerful tool to understand the inherent low reactivity of some aryl azides in cycloaddition reactions and to predict which reaction partners will be most effective. rsc.org

Interdisciplinary Approaches in Chemical Biology, Materials Science, and Imaging

The true potential of this compound will be realized through its application in diverse, interdisciplinary fields. Its unique combination of functional groups makes it a versatile tool for probing biological systems, creating novel materials, and developing advanced imaging techniques.

Chemical Biology: In chemical biology, this compound is an ideal scaffold for creating photoaffinity labeling probes. acs.org By attaching a ligand that targets a specific protein, the molecule can be delivered to its biological target. Subsequent UV irradiation generates a reactive nitrene that covalently cross-links the probe to the protein, enabling target identification and the mapping of binding sites. researchgate.netnih.govacs.org This technique is invaluable for drug discovery and understanding complex biological interaction networks. semanticscholar.org The azide also serves as a "click" handle for attaching reporter tags like fluorophores or biotin (B1667282) after the cross-linking event. researchgate.netresearchgate.net

Materials Science: The reactivity of the azide group can be harnessed to functionalize surfaces and synthesize novel polymers. ibmmpolymerbiomaterials.com this compound derivatives could be used as adhesion promoters, covalently linking polymeric films to otherwise unreactive surfaces upon thermal or photochemical activation. acs.orgacs.org This could be used to create biocompatible coatings for medical devices or to pattern surfaces for microfluidic applications. nih.gov Furthermore, its ability to participate in click chemistry allows for its incorporation into polymers, creating materials with tailored properties or functional handles for further modification. nih.gov

Imaging: The azide group provides a bioorthogonal handle for advanced molecular imaging. nih.gov For example, a this compound-containing probe can be targeted to a specific biological location or biomolecule. A fluorescent dye equipped with a complementary alkyne group can then be introduced, which will "click" onto the azide, allowing for highly specific visualization via fluorescence microscopy. mdpi.com This strategy is being applied to imaging a wide range of biomolecules, including glycans and proteins, in living cells and even whole organisms. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Azido-N-methylbenzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves coupling 4-azidobenzoic acid with methylamine using activating agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane). Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Control azide group stability by avoiding excessive heat and light exposure during synthesis .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the methylamide and azide groups, infrared (IR) spectroscopy to detect the azide stretch (~2100 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography can resolve structural ambiguities if single crystals are obtainable .

Q. How should researchers handle and store this compound to prevent decomposition?

  • Methodological Answer : Store the compound in amber vials at –20°C under inert gas (argon or nitrogen) to minimize azide degradation. Avoid prolonged exposure to moisture, strong acids/bases, and UV light. Conduct stability tests under intended experimental conditions (e.g., pH, temperature) using HPLC to track degradation products .

Advanced Research Questions

Q. What strategies mitigate risks of unintended side reactions during functionalization of this compound?

  • Methodological Answer : For click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition), rigorously exclude oxygen using Schlenk techniques to prevent copper oxidation. For photolytic reactions, optimize UV wavelength and exposure time to balance azide activation vs. decomposition. Computational modeling (DFT) can predict reactive intermediates and guide condition optimization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC₅₀ determination in cancer cell lines with ATP-based viability kits). Compare results against structurally similar controls (e.g., non-azidated analogs) to isolate azide-specific effects. Meta-analyses of published data should account for variables like solvent (DMSO vs. aqueous) and cell passage number .

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound in complex systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map the azide group’s vibrational modes and transition states during decomposition. Molecular dynamics (MD) simulations can model solvent interactions and predict aggregation tendencies. Pair these with experimental data (e.g., Arrhenius plots from thermal stability studies) to refine predictive models .

Q. How does the electronic nature of the azide group influence the compound’s spectroscopic and reactive properties?

  • Methodological Answer : The electron-withdrawing azide group reduces electron density on the benzamide ring, which can be quantified via Hammett substituent constants (σ). This affects NMR chemical shifts (e.g., deshielding of aromatic protons) and reaction kinetics (e.g., slower nucleophilic substitution at the para position). UV-vis spectroscopy can correlate azide conjugation with absorption maxima shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.